molecular formula C8H4Cl2N2 B1581724 4,8-Dichloro-1,5-naphthyridine CAS No. 28252-80-4

4,8-Dichloro-1,5-naphthyridine

Cat. No.: B1581724
CAS No.: 28252-80-4
M. Wt: 199.03 g/mol
InChI Key: SQLGCTFYLAMNAC-UHFFFAOYSA-N
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Description

4,8-Dichloro-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 4th and 8th positions on the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-1,5-naphthyridine typically involves the cyclization of appropriate precursors. One common method is the Gould-Jacobs reaction, which involves the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization . Another method involves the use of phosphorus oxychloride with 1,5-naphthyridine-2(1H)-one to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions. The use of catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dichloro-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium acetate catalyst and boronic acids.

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups replacing the chlorine atoms .

Mechanism of Action

The mechanism of action of 4,8-Dichloro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity .

Comparison with Similar Compounds

  • 3,8-Dichloro-1,5-naphthyridine
  • 4,8-Dibromo-1,5-naphthyridine
  • 4,8-Dimethoxy-1,5-naphthyridine

Comparison: 4,8-Dichloro-1,5-naphthyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its brominated or methoxylated analogs, the dichloro compound may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

4,8-dichloro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-1-3-11-8-6(10)2-4-12-7(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLGCTFYLAMNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC=NC2=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345877
Record name 4,8-dichloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28252-80-4
Record name 4,8-dichloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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